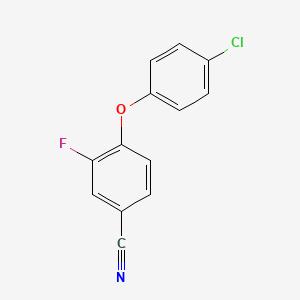

4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Description

4-(4-Chlorophenoxy)-3-fluorobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 4-chlorophenoxy group at position 4 and a fluorine atom at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of fluorinated and chlorinated precursors.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHBKZESJHQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The primary and most widely used method for preparing 4-(4-chlorophenoxy)-3-fluorobenzonitrile involves nucleophilic aromatic substitution of a fluorine-containing aromatic compound with a chlorophenol derivative.

-

- A fluorinated benzonitrile derivative, typically 3-fluorobenzonitrile or a closely related fluorinated aromatic nitrile.

- 4-chlorophenol as the nucleophile.

-

- The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol, generating the phenoxide ion, which is a stronger nucleophile.

- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or other polar aprotic solvents are preferred to facilitate the SNAr mechanism.

- Elevated temperatures (often 80–120 °C) are employed to promote substitution.

Mechanism :

The fluorine atom ortho or para to the nitrile group is displaced by the phenoxide ion via an SNAr mechanism, facilitated by the electron-withdrawing nitrile group which activates the aromatic ring toward nucleophilic attack.Yields and Purity :

This method generally affords high yields (often >80%) and high purity products due to the selectivity of the SNAr reaction on fluorinated aromatic rings.

Example from Literature :

A similar method was used for the synthesis of aryl ether derivatives bearing electron-withdrawing groups such as nitrile and fluorine, where phenol derivatives reacted with fluoroaromatic compounds in the presence of K2CO3 to yield corresponding aryl ethers in good yield and purity.

Alternative Coupling Methods (Copper-Catalyzed Coupling)

Copper-Catalyzed Ullmann-Type Coupling :

In some cases, copper-catalyzed coupling reactions between aryl halides and phenols are employed to form aryl ethers. This method can be useful when direct SNAr is less effective due to steric or electronic factors.-

- Copper(I) salts (e.g., CuI) as catalyst.

- Ligands such as 1,10-phenanthroline to enhance catalytic activity.

- Bases such as K2CO3 or Cs2CO3.

- Elevated temperatures (100–130 °C) in polar aprotic solvents.

-

- Can tolerate a wider range of substituents.

- Useful for substrates less reactive to SNAr.

-

- Often requires longer reaction times and careful control of conditions.

- May require additional purification steps due to metal residues.

Reduction and Functional Group Transformations from Benzonitrile Precursors

While the target compound is a benzonitrile derivative, related fluorinated benzyl derivatives are often prepared via reduction of benzonitrile intermediates.

-

- Benzonitriles can be reduced to benzylamines or benzyl alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of catalysts or Lewis acids (e.g., BF3·Et2O).

- These intermediates can then be converted to other derivatives by substitution or oxidation.

-

- The patent EP1114809A1 outlines processes to produce fluorine-containing benzyl derivatives with high yield and purity under industrially favorable conditions, including short reaction times and mild temperatures (0–80 °C).

- The reactions involve reduction of fluorobenzonitrile derivatives to benzylamine intermediates, followed by treatment with acids and alkali nitrites to obtain benzyl alcohol or ester derivatives.

Representative Reaction Conditions and Parameters (From Patent EP1114809A1)

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Reduction of fluorobenzonitrile to benzylamine | Reducing agent (e.g., LiAlH4), solvent (ether, THF) | 0–25 | 1–4 hours | High yield, high purity |

| Conversion of benzylamine to benzyl alcohol | Acid (carboxylic acid or inorganic acid), alkali nitrite | 0–80 (preferably 10–30) | 0.1–48 hours | Hydrolysis step under heating (0–100 °C) |

| Hydrolysis and extraction | Aqueous NaOH or KOH, organic solvent extraction | 0–100 | 10 min to 5 hours | Extraction and distillation under reduced pressure |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 3-fluorobenzonitrile + 4-chlorophenol | K2CO3 base, DMF/DMSO, 80–120 °C | High yield, selective | Requires activated fluorinated ring |

| Copper-Catalyzed Coupling | 4-chlorophenol + aryl halide | CuI catalyst, ligand, base, 100–130 °C | Broad substrate scope | Longer reaction time, metal residues |

| Reduction of Benzonitrile | Fluorobenzonitrile derivatives | LiAlH4 or NaBH4, BF3·Et2O | Access to benzylamine/alcohol intermediates | Sensitive reagents, moisture sensitive |

| Acid/Alkali Nitrite Treatment | Benzylamine intermediates | Carboxylic acid/inorganic acid + alkali nitrite, 0–80 °C | Industrially favorable, mild conditions | Requires careful control of nitrite addition |

Research Findings and Notes

The SNAr method remains the most straightforward and efficient approach for synthesizing this compound due to the activating effect of the nitrile group and the fluorine substituent facilitating nucleophilic displacement.

The patent EP1114809A1 provides industrially scalable processes for related fluorobenzyl derivatives, emphasizing short reaction times, mild temperatures, and high purity, which can be adapted for the preparation of this compound.

Alternative copper-catalyzed coupling methods offer versatility but may require more complex purification and longer reaction times.

Reduction and subsequent functional group transformations of benzonitrile intermediates provide routes to related compounds but are less direct for the target nitrile ether compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chlorophenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Oxidation: Quinones or other oxidized compounds.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique structural features make it a valuable candidate for the design of novel pharmaceuticals.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(4-Chlorophenoxy)-3-fluorobenzonitrile with key analogues, emphasizing substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Effects: The fluorine and chlorine substituents in this compound enhance electrophilicity at the benzonitrile core, facilitating nucleophilic substitution reactions.

- Reactivity: The bromomethyl group in 4-(Bromomethyl)-3-fluorobenzonitrile makes it highly reactive in alkylation reactions, whereas the chlorophenoxy group in the target compound favors aromatic coupling or oxidation pathways .

Physicochemical Properties

- Lipophilicity: The chlorophenoxy group in the target compound increases logP (lipophilicity) compared to hydroxylated analogues, impacting membrane permeability in drug design .

- Thermal Stability : Halogenated benzonitriles generally exhibit high thermal stability, with melting points exceeding 150°C, as seen in 4-(Bromomethyl)-3-fluorobenzonitrile (mp ~99°C) .

Biological Activity

Overview

4-(4-Chlorophenoxy)-3-fluorobenzonitrile, with the CAS number 1153105-44-2, is an organic compound belonging to the class of aromatic nitriles. This compound is characterized by its unique structural features, including a chlorophenoxy group and a fluorine atom attached to a benzonitrile core. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and drug development.

- Molecular Formula : C13H8ClFNO

- Molecular Weight : 247.66 g/mol

- Structural Features : The presence of both a chlorophenoxy group and a fluorine atom enhances its stability and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound appears to induce apoptosis in these cells, possibly through the activation of caspase pathways .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may lead to downstream effects that contribute to its antimicrobial and anticancer activities.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorophenoxyacetic acid | Chlorophenoxy group | Herbicidal properties |

| 2,4-Dichlorophenoxyacetic acid | Similar chlorophenoxy structure | Herbicidal properties |

| 4-(Trifluoromethyl)phenol | Trifluoromethyl group | Antimicrobial activity |

The combination of the chlorophenoxy group and the fluorine atom in this compound provides distinct chemical and physical properties that enhance its biological activity compared to other similar compounds.

Study on Antimicrobial Efficacy

A case study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Investigation into Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound using MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspases . This highlights its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenoxy)-3-fluorobenzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of halogenated benzophenones. For example, substituting a fluorinated benzophenoxide with a chlorophenoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach. Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., fluorine deshields adjacent protons).

- IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) functional groups.

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, related fluorophenoxy benzonitriles exhibit planar aromatic rings with dihedral angles <10° between substituents, influencing electronic conjugation .

Q. What are the key reactivity pathways of this compound under hydrolytic or reductive conditions?

- Methodological Answer :

- Hydrolysis : The nitrile group can hydrolyze to a carboxylic acid under acidic (H₂SO₄, reflux) or basic (NaOH, H₂O₂) conditions. Monitor via TLC or HPLC.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to an amine, but competing dehalogenation (Cl/F removal) may occur. Use controlled pressure and temperature to favor selectivity .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for therapeutic potential?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., methyl, amino) at the 3-fluoro or 4-chlorophenoxy positions to modulate steric and electronic effects.

- Biological Assays : Test derivatives against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity. Compare with analogs like Osilodrostat (a fluorinated benzonitrile with CYP11B2 inhibition activity) to identify pharmacophoric motifs .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on halogen bonding (Cl/F with backbone carbonyls) and π-π stacking (benzene rings with aromatic residues).

- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze RMSD and hydrogen bond persistence .

Q. What experimental approaches resolve contradictions in reported biological activities of halogenated benzonitrile derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorometric and radiometric methods.

- Meta-Analysis : Compare datasets from patents (e.g., pharmaceutical compositions with fluorobenzonitriles) and peer-reviewed studies to identify confounding factors like assay pH or co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.